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Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315 Get Quote

A potent LATS inhibitor, VT02956, offers a novel
therapeutic strategy for ER+ breast cancer by
modulating the Hippo signaling pathway to repress
Estrogen Receptor alpha (ERα) expression. This
document provides an in-depth overview of the
mechanism of action, key experimental data, and
relevant protocols associated with VT02956.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell

fate. Its dysregulation is frequently implicated in the development and progression of various

cancers. The core of the Hippo pathway consists of a kinase cascade, including the

serine/threonine kinases LATS1 and LATS2 (Large Tumor Suppressor 1 and 2), which

phosphorylate and inactivate the downstream transcriptional co-activators YAP (Yes-associated

protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway

is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription

factors, and drive the expression of genes involved in cell proliferation and survival.[1][2][3]

VT02956 has been identified as a potent and specific inhibitor of LATS1 and LATS2 kinases.[4]

[5] This inhibition leads to the activation of YAP/TAZ, which paradoxically results in the
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suppression of Estrogen Receptor alpha (ERα) expression in ER+ breast cancer cells,

highlighting a unique therapeutic vulnerability.[6][7][8]

Mechanism of Action
VT02956 exerts its effects by directly inhibiting the kinase activity of LATS1 and LATS2.[4][5]

This action blocks the phosphorylation of YAP and TAZ.[5][9] The resulting dephosphorylated

and active YAP/TAZ translocate to the nucleus and promote the transcription of target genes.

Among these is Vestigial-Like Protein 3 (VGLL3).[6][7][10]

VGLL3 acts as a competitive inhibitor of YAP/TAZ for binding to TEAD transcription factors at

the super-enhancer region of the ESR1 gene, which encodes ERα.[6][7][10] By displacing

YAP/TAZ, VGLL3 recruits the NCOR2/SMRT repressor complex, leading to epigenetic silencing

and transcriptional repression of ESR1.[6][7][10] The subsequent downregulation of ERα

inhibits the growth of ER+ breast cancer cells and patient-derived tumor organoids.[5][6][7]

Signaling Pathway Diagram
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Caption: Mechanism of VT02956 in the Hippo pathway leading to ERα repression.
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Quantitative Data
Parameter Target Value

Cell
Line/System

Reference

IC50 LATS1 0.76 nM
In vitro kinase

assay
[4][5][10]

LATS2 0.52 nM
In vitro kinase

assay
[4][5][10]

IC50 (YAP

Phosphorylation)
p-YAP (Ser127) 0.16 µM HEK293A cells [5]

p-YAP (Ser127) 0.43 µM 4T1 cells [5]

Experimental Protocols
In Vitro LATS Kinase Assay
A high-throughput screen for LATS kinase inhibitors was conducted using an in vitro LATS

kinase assay.[10] Approximately 17,000 compounds were screened, leading to the

identification and optimization of VT02956.[10] The kinase activities of LATS1 and LATS2 were

measured in the presence of increasing concentrations of VT02956 to determine the IC50

values.[9][10]

Cell Culture and Treatment
Human breast cancer cell lines, such as MCF-7 and T47D (ER+), were cultured in appropriate

media.[5] For experiments, cells were treated with varying concentrations of VT02956 or a

DMSO control for specified durations. For instance, MCF-7 cells were treated with 0.1, 0.5, and

2 µM of VT02956 for 2 days prior to immunoblot analysis to observe dose-dependent effects on

YAP/TAZ dephosphorylation and ERα reduction.[9]

Immunoblot Analysis
Following treatment, cells were lysed, and protein concentrations were determined. Equal

amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The

membranes were blocked and then incubated with primary antibodies against target proteins
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such as p-YAP, YAP, TAZ, ERα, and loading controls. After incubation with secondary

antibodies, the protein bands were visualized using an appropriate detection system.[9]

Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from treated cells or organoids, and cDNA was synthesized. qRT-PCR

was performed using primers specific for target genes, including ESR1, TFF1, GREB1, and

YAP/TAZ target genes. Gene expression levels were normalized to a housekeeping gene.[5][9]

Patient-Derived Tumor Organoid Culture
Breast tumor organoids were established from patient samples and cultured in appropriate

media. These organoids were treated with VT02956 to assess its effects on the expression of

ERα and its target genes, as well as on organoid growth.[5][6]
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Caption: Workflow for evaluating the efficacy of VT02956.

Therapeutic Implications
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The discovery of VT02956 and its mechanism of action presents a promising therapeutic

avenue for ER+ breast cancer, particularly for endocrine-resistant tumors.[6][7] By targeting the

LATS kinases, VT02956 leverages the Hippo pathway to downregulate ERα, a key driver of

ER+ breast cancer. This novel approach could be used as a standalone therapy or in

combination with other treatments, such as CDK4/6 inhibitors like Palbociclib, where synergistic

effects have been observed in reducing cancer cell growth.[5] Further preclinical and clinical

investigations are warranted to fully elucidate the therapeutic potential of VT02956.[11][12]

Need Custom Synthesis?
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To cite this document: BenchChem. [The Role of VT02956 in the Hippo Pathway: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861315#what-is-the-role-of-vt02956-in-the-hippo-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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